
(2S,3S)-Fmoc-Mpc(Trt)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2S,3S)-Fmoc-Mpc(Trt)-OH” is a complex organic compound. The “2S,3S” notation indicates that it has two chiral centers, both of which have an S configuration . “Fmoc” is a common protecting group used in peptide synthesis, and “Trt” stands for trityl, another protecting group. “Mpc” could stand for a specific amino acid or other component, but without further information, it’s hard to say .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the protection of certain functional groups (such as with Fmoc or Trt), the formation of bonds between different components, and the creation of the chiral centers specified by the “2S,3S” notation .Scientific Research Applications
Proteomics Research
(2S,3S)-Fmoc-Mpc(Trt)-OH: is utilized in proteomics research for the synthesis of peptides and proteins. It is particularly valuable for introducing sulfhydryl groups into peptides, which can be used for conjugation to other molecules or as a handle for further chemical modifications .
Asymmetric Synthesis
This compound serves as a chiral building block in asymmetric synthesis. Its stereochemistry is exploited to create optically active molecules, which are essential in the production of certain pharmaceuticals and fine chemicals that require specific enantiomeric forms .
Bioconjugation Techniques
In bioconjugation, (2S,3S)-Fmoc-Mpc(Trt)-OH is used to link biomolecules to various probes or solid supports. This is crucial in developing diagnostic tools, drug delivery systems, and in the immobilization of enzymes or antibodies for analytical applications .
Drug Discovery and Development
The compound’s ability to introduce trityl-protected thiol groups into peptides makes it a valuable tool in drug discovery. It allows for the rapid generation of peptide libraries to screen for potential therapeutic agents .
Material Science
(2S,3S)-Fmoc-Mpc(Trt)-OH: can be used in the design of new materials, especially in the field of nanotechnology. Its incorporation into polymers or surfaces can impart unique properties like enhanced binding to specific molecules or increased stability .
Chemical Biology
In chemical biology, this compound is used to study protein-protein interactions and other biological processes. By modifying peptides with (2S,3S)-Fmoc-Mpc(Trt)-OH , researchers can investigate the role of specific amino acids in these interactions .
Environmental Science
The compound’s ability to bind to various substances makes it useful in environmental science, particularly in the detection and quantification of pollutants. Modified peptides can act as biosensors to detect the presence of harmful substances in the environment .
Biotechnological Production
(2S,3S)-Fmoc-Mpc(Trt)-OH: is involved in the biotechnological production of other compounds. For example, it has been used in the engineering of cofactor regeneration systems to enhance the production of (2S,3S)-2,3-butanediol, a valuable chemical for industrial applications .
properties
IUPAC Name |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-tritylsulfanylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H33NO4S/c41-37(42)36-24-30(25-40(36)38(43)44-26-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35)45-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,30,35-36H,24-26H2,(H,41,42)/t30-,36-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBJBMXEGJSHBN-ARPOTICCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)SC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)SC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H33NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-Fmoc-Mpc(Trt)-OH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

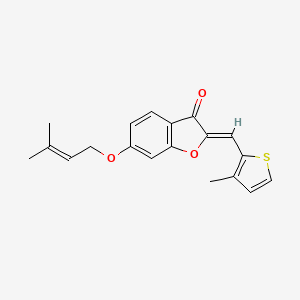

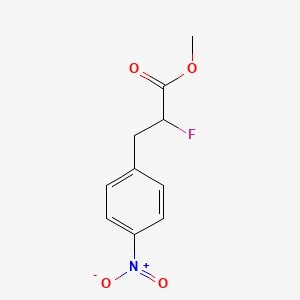
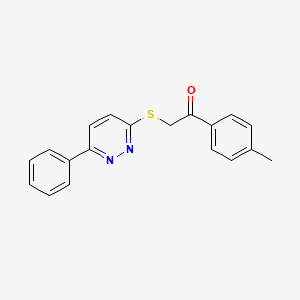
![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2741936.png)
![3-[[Dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2741939.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid](/img/structure/B2741940.png)

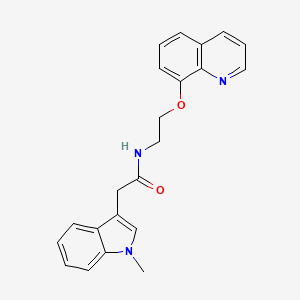

![2-(1H-benzo[d]imidazol-1-yl)-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2741946.png)
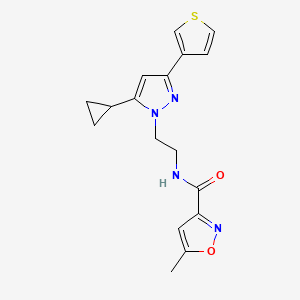
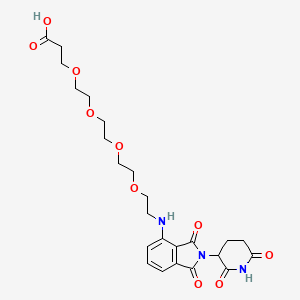
![4-[(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B2741951.png)